
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a psychoactive drug that is classified as a designer drug. It is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. MPBP has been found to have a similar chemical structure to other psychoactive drugs such as methamphetamine and MDMA.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the inhibition of dopamine reuptake and the release of serotonin. This leads to an increase in the levels of dopamine and serotonin in the brain, which results in a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to cause hyperactivity, agitation, and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is that it is a potent dopamine reuptake inhibitor and a serotonin releaser. This makes it a useful tool for studying the effects of these neurotransmitters on the central nervous system. However, one limitation of using 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is that it is a psychoactive drug and can be addictive.
Future Directions
There are a number of future directions for research involving 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. One direction is to study the long-term effects of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine on the central nervous system. Another direction is to study the effects of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine on different types of receptors in the brain. Additionally, research could be done to develop new drugs based on the chemical structure of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine that have fewer side effects and are less addictive.
In conclusion, 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It is a potent dopamine reuptake inhibitor and a serotonin releaser that has a number of biochemical and physiological effects on the body. While there are advantages to using 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments, there are also limitations due to its psychoactive nature. There are a number of future directions for research involving 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, including studying its long-term effects and developing new drugs based on its chemical structure.
Synthesis Methods
The synthesis of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 3-methylbenzyl chloride with 1-pyrrolidinylpiperidine in the presence of a base catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent dopamine reuptake inhibitor and a serotonin releaser. 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been found to have a high affinity for the dopamine transporter and the serotonin transporter.
properties
Molecular Formula |
C17H26N2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2/c1-15-5-4-6-16(13-15)14-18-11-7-17(8-12-18)19-9-2-3-10-19/h4-6,13,17H,2-3,7-12,14H2,1H3 |
InChI Key |
VQCNGXUFCWWOBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



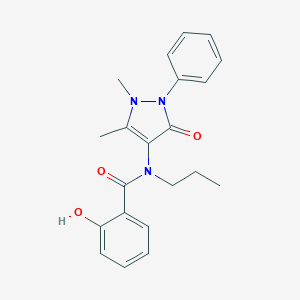
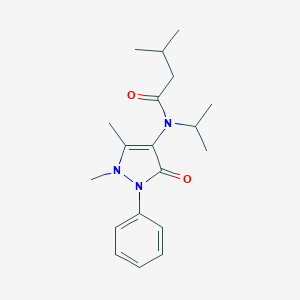
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
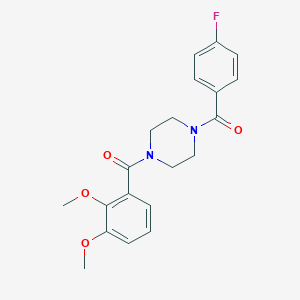

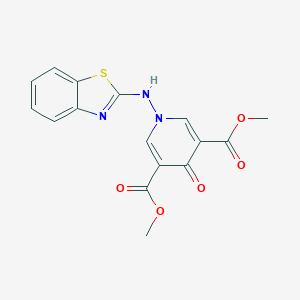
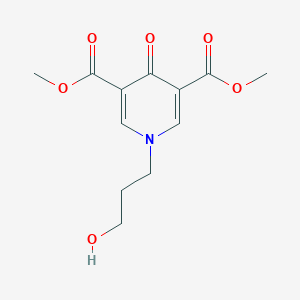
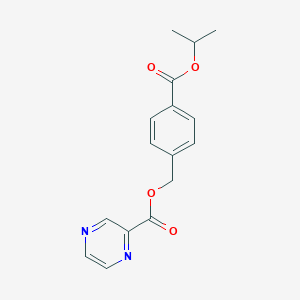
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)
